![molecular formula C18H12N2O5 B3371836 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid CAS No. 81395-54-2](/img/structure/B3371836.png)
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid
描述
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid, also known as NNC 55-0396, is a selective antagonist of the GluN1/GluN2B subtype of N-methyl-D-aspartate (NMDA) receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in neurological and psychiatric disorders.
作用机制
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 selectively blocks the GluN1/GluN2B subtype of NMDA receptors, which are involved in synaptic plasticity, learning, and memory. By inhibiting these receptors, 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 reduces the overactivation of glutamate signaling, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This compound also reduces inflammation and oxidative stress in the brain, which are associated with neurodegenerative diseases. Additionally, 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
实验室实验的优点和局限性
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 is a highly selective antagonist of the GluN1/GluN2B subtype of NMDA receptors, which makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, this compound has limited water solubility, which can make it difficult to administer in vivo. Additionally, 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 has a relatively short half-life, which may require frequent dosing in preclinical studies.
未来方向
Future research on 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 should focus on its potential therapeutic applications in various neurological and psychiatric disorders. Specifically, studies should investigate the efficacy of this compound in clinical trials for Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Additionally, future research should explore the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396, which may lead to the development of novel therapeutics for these disorders.
科学研究应用
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid 55-0396 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in preclinical studies.
属性
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-8-4-10-15(20(24)25)16(13)18(22)23)19-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNHWRZBVXBAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308535 | |
Record name | NSC204801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylcarbamoyl)-6-nitrobenzoic acid | |
CAS RN |
81395-54-2 | |
Record name | NSC204801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC204801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-NAPHTHYL)-6-NITROPHTHALAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。